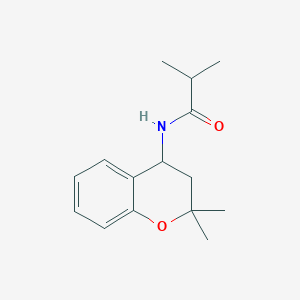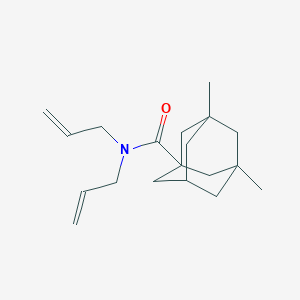![molecular formula C20H25N3O3S B5354408 ethyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5354408.png)
ethyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EMT or EMT-3TC. It is a synthetic compound that has been synthesized using various methods.
作用機序
The mechanism of action of EMT is based on its ability to inhibit the reverse transcriptase enzyme. This enzyme is essential for the replication of HIV-1 and other viruses. EMT binds to the active site of the enzyme and prevents the formation of the viral DNA. This leads to the inhibition of viral replication. EMT has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
EMT has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the replication of HIV-1 and other viruses. It has also been found to induce apoptosis in cancer cells. EMT has been shown to be well tolerated in animals and humans. It has low toxicity and is not mutagenic or carcinogenic.
実験室実験の利点と制限
EMT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has potent antiviral and anticancer activities, which make it a valuable tool for studying these diseases. However, EMT also has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise for its synthesis and analysis. It is also expensive and not widely available.
将来の方向性
There are several future directions for the research on EMT. One potential application is in the development of new antiviral and anticancer drugs. EMT can be used as a lead compound for the development of new drugs that target the reverse transcriptase enzyme or the caspase pathway. Another potential application is in the development of new biochemical assays for studying viral replication and cancer cell apoptosis. EMT can be used as a tool for developing new assays that can be used for high-throughput screening of drugs. Finally, EMT can be used for studying the structure-activity relationship of thiophene-based compounds. This can lead to the development of new compounds with improved potency and selectivity.
合成法
The synthesis of EMT involves the reaction of ethyl 5-methyl-3-thiophenecarboxylate with N-(4-phenyl-1-piperazinyl)acetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product obtained is then purified using column chromatography or recrystallization.
科学的研究の応用
EMT has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemical research. It has been found to exhibit potent antiviral and anticancer activities. EMT has been shown to inhibit the replication of HIV-1 and other viruses by blocking the reverse transcriptase enzyme. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
特性
IUPAC Name |
ethyl 5-methyl-2-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-3-26-20(25)17-13-15(2)27-19(17)21-18(24)14-22-9-11-23(12-10-22)16-7-5-4-6-8-16/h4-8,13H,3,9-12,14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODOFGPZKNWXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5354332.png)
![8-(2-methoxy-4-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5354335.png)
![2-[4-(hydroxymethyl)-4-(4-methoxybenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5354343.png)
![3-allyl-5-{4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5354348.png)
![2-{[3-(4-isopropylphenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5354355.png)
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methyl-1,4-diazepane](/img/structure/B5354357.png)
![2-methoxy-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-methylpropanamide](/img/structure/B5354359.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354361.png)

![5-imino-6-[4-(1-phenylethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354370.png)
![(1R*,5S*,6r)-3-(2-hydroxy-3,5-dimethylbenzyl)-N-methyl-N-(pyrazin-2-ylmethyl)-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5354378.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-isopropylbenzamide](/img/structure/B5354381.png)
![1-[2-(4-fluorophenoxy)butanoyl]azocane](/img/structure/B5354384.png)

